(R)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via the ring contraction of piperidine derivatives . The trifluoromethyl group is introduced through fluorination reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield . This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the benzoic acid moiety, potentially converting it to benzyl alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-one derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Trifluoromethyl-substituted benzoic acids: These compounds have similar electronic properties due to the trifluoromethyl group.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring and exhibit a wide range of biological activities.
Uniqueness
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidine ring, trifluoromethyl group, and benzoic acid moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-6-7(10-2-1-5-16-10)3-4-8(9)11(17)18/h3-4,6,10,16H,1-2,5H2,(H,17,18)/t10-/m1/s1 |
InChI Key |
MQYUXSXWOJOWDQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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